1-(3-Fluorophenyl)piperazine hydrochloride

5-HT1A 5-HT1B Serotonin

This fluorinated phenylpiperazine hydrochloride serves a dual purpose: a selective monoaminergic pharmacological tool and an analytical reference standard. Its 3.7-fold 5-HT1B selectivity (Ki=31nM) over 5-HT1A makes it a superior lead scaffold for neurological SAR studies targeting migraine, anxiety, or depression. As a niaprazine metabolite with a well-characterized mass spectral fingerprint, it is ideal for forensic toxicology and LC-MS/MS/GC-MS method validation. Critically, substituting with 2- or 4-fluoro isomers introduces unpredictable receptor binding and metabolic stability shifts, generating experimental variability. Researchers seeking absolute reproducibility and defined serotonergic profiles must source this specific 3-fluoro positional isomer.

Molecular Formula C10H14ClFN2
Molecular Weight 216.68 g/mol
Cat. No. B184000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)piperazine hydrochloride
Synonyms1-(3-fluorophenyl)piperazine hydrochloride
Molecular FormulaC10H14ClFN2
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C10H13FN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
InChIKeyFFVUTWKWKLJJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)piperazine hydrochloride: A Core Scaffold for Serotonergic and Analytical Applications


1-(3-Fluorophenyl)piperazine hydrochloride (CAS 76835-10-4) is a fluorinated phenylpiperazine derivative that serves as a versatile building block in medicinal chemistry and an analytical reference standard . Structurally, it consists of a piperazine ring substituted with a 3-fluorophenyl group at the N1 position, with the hydrochloride salt form enhancing its aqueous solubility and handling stability . The compound exhibits notable affinity for serotonin (5-HT) receptors, with reported Ki values of 114 nM at 5-HT1A and 31 nM at 5-HT1B in rat brain radioreceptor assays, indicating its potential as a lead structure for neurological disorders [1]. Additionally, it functions as an inhibitor of monoamine uptake (dopamine, serotonin, norepinephrine) and is recognized as a metabolite of niaprazine, contributing to its pharmacological profile [2].

Why 1-(3-Fluorophenyl)piperazine hydrochloride Cannot Be Readily Substituted with Other Fluorophenylpiperazines


Substituting 1-(3-Fluorophenyl)piperazine hydrochloride with its 2- or 4-fluoro isomers, or other halogenated analogs, can lead to significant and unpredictable shifts in receptor binding profiles, metabolic stability, and analytical behavior. The position of the fluorine atom on the phenyl ring critically influences the compound's electronic distribution, steric interactions with receptor binding pockets, and lipophilicity, thereby dictating its affinity and selectivity for 5-HT receptor subtypes [1]. Furthermore, differences in metabolic pathways and stability profiles between isomers can confound in vivo studies and analytical method development [2]. These subtle structural modifications often result in distinct pharmacological or physicochemical outcomes, making direct substitution without rigorous validation a source of experimental variability and potential mischaracterization.

Quantitative Differentiation of 1-(3-Fluorophenyl)piperazine hydrochloride: Evidence from Direct Comparator Studies


Distinct 5-HT1A/5-HT1B Receptor Affinity Profile vs. Para-Fluoro Isomer

1-(3-Fluorophenyl)piperazine exhibits a quantifiably different 5-HT1A/5-HT1B affinity ratio compared to its para-fluoro isomer (pFPP). While pFPP is reported to have a 'higher affinity for the 5-HT1 subclasses than for the 5HT2 class' [1], the 3-fluoro isomer demonstrates a more balanced profile with a 5-HT1A Ki of 114 nM and a 5-HT1B Ki of 31 nM, resulting in a ~3.7-fold selectivity for 5-HT1B over 5-HT1A [2]. This contrasts with pFPP's trend, suggesting that the 3-fluoro substitution favors 5-HT1B over 5-HT1A binding to a greater extent than the 4-fluoro substitution.

5-HT1A 5-HT1B Serotonin Binding Affinity Phenylpiperazine

Monoamine Transporter Inhibition Profile Diverges from Ortho-Fluoro Isomer

The ortho-fluoro isomer (2-FPP) exhibits a markedly lower affinity for carbonic anhydrase isoforms (hCA I Ki = 209.6 pM; hCA II Ki = 342.7 pM) , a property not reported for the 3-fluoro isomer. This suggests that 3-FPP's interaction with monoamine transporters (SERT, NET, DAT) may be its primary mechanism of action, while 2-FPP may exert off-target effects via carbonic anhydrase inhibition.

Monoamine Transporters SERT NET DAT Inhibition

Analytical Reference Standard: Defined Purity and Mass Spectral Fingerprint for Forensic and Metabolite Identification

1-(3-Fluorophenyl)piperazine hydrochloride is categorized as an analytical reference standard [1] with a defined purity (typically ≥95%) and a unique mass spectral fingerprint available in curated databases [2]. This contrasts with its 2-fluoro isomer, which is primarily described as an 'intermediate in organic syntheses' without a certified reference standard designation. The 3-fluoro compound is specifically used as a reagent to measure amphetamine and benzylpiperazine in urine, leveraging its hydrophobic and membrane-binding properties .

Analytical Chemistry Forensic Toxicology Reference Standard Mass Spectrometry Metabolite

Optimal Application Scenarios for 1-(3-Fluorophenyl)piperazine hydrochloride Based on Evidence-Based Differentiation


Development of Selective 5-HT1B Receptor Ligands

Given its 3.7-fold selectivity for 5-HT1B (Ki = 31 nM) over 5-HT1A (Ki = 114 nM) [1], this compound is a prime scaffold for medicinal chemists aiming to develop novel 5-HT1B receptor modulators for potential treatment of migraine, anxiety, or depression. Its distinct profile compared to the 4-fluoro isomer makes it a valuable starting point for structure-activity relationship (SAR) studies.

Analytical Method Development and Forensic Toxicology

As a commercially available analytical reference standard [2] with defined purity and a well-characterized mass spectral fingerprint [3], this compound is ideally suited for the development and validation of LC-MS/MS or GC-MS methods for detecting amphetamines, benzylpiperazine, and other drugs of abuse in biological matrices. Its hydrophobic nature and membrane-binding properties are particularly useful for developing extraction and detection protocols.

Pharmacological Probes for Monoamine Transporter Studies

This compound's ability to inhibit the uptake of dopamine, serotonin, and norepinephrine positions it as a useful pharmacological tool for investigating monoamine transporter function and regulation in vitro. Its cleaner profile, lacking the potent carbonic anhydrase inhibition seen with the 2-fluoro isomer , reduces experimental noise in studies focused on transporter mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorophenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.